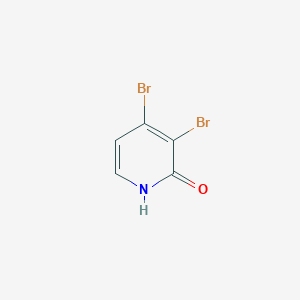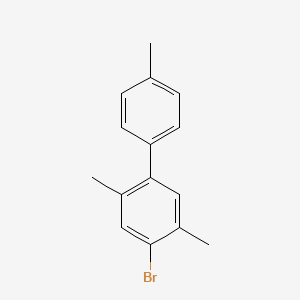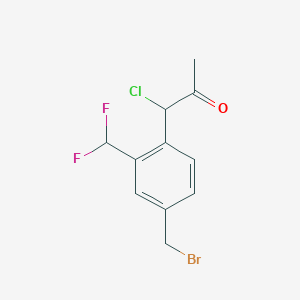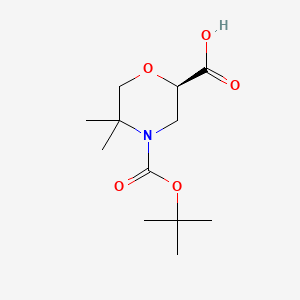
3,4-Dibromopyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromopyridin-2(1H)-one is a brominated pyridine derivative with the molecular formula C5H3Br2NO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dibromopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the bromination of pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically proceeds at elevated temperatures to ensure complete bromination at the 3 and 4 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromopyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace bromine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromopyridin-2(1H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3,4-Dibromopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can enhance the compound’s reactivity and binding affinity, influencing its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromopyridin-2(1H)-one: Another brominated pyridine derivative with bromine atoms at the 3 and 5 positions.
2,4-Dibromopyridin-3(2H)-one: A compound with bromine atoms at the 2 and 4 positions of the pyridine ring.
Uniqueness
3,4-Dibromopyridin-2(1H)-one is unique due to the specific positioning of bromine atoms at the 3 and 4 positions, which can influence its chemical reactivity and potential applications. This positional isomerism can lead to different physical and chemical properties compared to other brominated pyridine derivatives.
Eigenschaften
Molekularformel |
C5H3Br2NO |
|---|---|
Molekulargewicht |
252.89 g/mol |
IUPAC-Name |
3,4-dibromo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |
InChI-Schlüssel |
XGDNQSQNOWRGAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)

![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)

![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)


![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)



